Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-
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Overview
Description
Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining furazan, tetrazole, and pyrazine moieties, with an additional N-(4-iodophenyl) substituent. The presence of these diverse functional groups contributes to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, organometallics, and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in materials science for developing advanced materials with unique properties, such as high energy density materials.
Mechanism of Action
The mechanism of action of Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furazano[3,4-b]pyrazine: Shares the furazan and pyrazine rings but lacks the tetrazole and N-(4-iodophenyl) groups.
Tetrazolo[1,5-d]pyrazine: Contains the tetrazole and pyrazine rings but does not include the furazan moiety.
N-(4-iodophenyl) derivatives: Compounds with the N-(4-iodophenyl) group attached to different core structures.
Uniqueness
Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)- is unique due to its fused ring system and the presence of the N-(4-iodophenyl) group
Properties
IUPAC Name |
N-(4-iodophenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IN8O/c11-5-1-3-6(4-2-5)12-7-9-14-17-18-19(9)10-8(13-7)15-20-16-10/h1-4H,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSOUAAXJQRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N4C2=NN=N4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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